

BKI-1369 Inhibition of Calcium-Dependent Protein Kinase 1 (CDPK1): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bumped kinase inhibitor (BKI) **BKI-1369** and its role in the inhibition of calcium-dependent protein kinase 1 (CDPK1), a critical enzyme in various apicomplexan parasites. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to serve as a comprehensive resource for researchers in parasitology and drug development.

Introduction to CDPK1 and BKI-1369

Calcium-dependent protein kinases (CDPKs) are serine/threonine kinases that play a pivotal role in the calcium-mediated signaling pathways of apicomplexan parasites, such as Cryptosporidium, Toxoplasma gondii, and Cystoisospora suis.[1][2] These kinases are crucial for essential parasite functions including motility, host cell invasion, and egress.[3][4] Notably, CDPKs are absent in their mammalian hosts, making them an attractive target for selective antiparasitic drug development.[1]

A key structural feature of many apicomplexan CDPK1s is the presence of a small glycine residue in the ATP-binding pocket, known as the "gatekeeper" residue.[3] This contrasts with mammalian kinases, which typically possess a larger, bulkier gatekeeper residue. This size difference allows for the development of "bumped kinase inhibitors" (BKIs), which are designed with a bulky chemical group that is sterically hindered from binding to mammalian kinases but can fit into the more accommodating active site of the parasite's CDPK1.[3]



BKI-1369 is a potent BKI that has demonstrated significant efficacy against various apicomplexan parasites.[5][6][7] It is structurally similar to another well-studied BKI, BKI-1294, differing by a quinoline moiety instead of a naphthalene group.[6] This modification was intended to improve its safety profile, particularly concerning off-target effects like inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, a common cause of cardiotoxicity.[6]

Quantitative Data on BKI-1369 Activity

The following tables summarize the quantitative data regarding the efficacy, pharmacokinetics, and off-target activity of **BKI-1369** and related compounds from various studies.

Table 1: In Vitro Efficacy of BKI-1369 and Comparators

Compound	Target/Organis m	Assay Type	IC50/EC50	Reference
BKI-1369	Cystoisospora suis merozoite proliferation	In vitro cell culture	~40 nM (EC50)	[5]
BKI-1369	C. suis merozoite proliferation (near complete inhibition)	In vitro cell culture	200 nM	[5]
BKI-1294	Cryptosporidium parvum	In vitro cell culture (qRT- PCR)	~100 nM (IC50)	[8]
BKI-1517	Cryptosporidium parvum	In vitro cell culture	~50 nM (EC50)	[9]
UH15-16	Cryptosporidium parvum CDPK1	Kinase activity assay	10 nM (IC50)	[10]

Table 2: In Vivo Efficacy of BKI-1369



Organism	Animal Model	Dosing Regimen	Outcome	Reference
Cystoisospora suis	Experimentally infected piglets	10 mg/kg BW, twice daily for 5 days	Suppressed oocyst excretion and diarrhea; improved body weight gain.	[5]
C. suis	Experimentally infected piglets	20 mg/kg BW, two doses at 2 and 4 days post- infection	Completely suppressed oocyst excretion.	[1][2]
Cryptosporidium hominis	Gnotobiotic piglets	10 mg/kg BW, at the onset of diarrhea for 5 days	Significant reduction in diarrhea, oocyst excretion, and mucosal colonization.	[7]

Table 3: Pharmacokinetic Properties of **BKI-1369**

Animal Model	Dose	Cmax (Plasma)	Tmax (Fecal)	Notes	Reference
Piglets	10 mg/kg BW (single dose)	2.8 - 3.4 μΜ	-	-	[7]
Piglets	10 mg/kg BW (after 9th dose)	10 μΜ	-	Indicates accumulation with repeated dosing.	[7]
Piglets	20 mg/kg BW (single dose)	-	24 hours	Maximum fecal concentration of 8.1 μM.	[1]

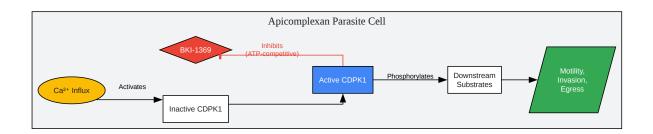


Table 4: Off-Target Activity of BKI-1369

Off-Target	Assay Type	IC50	Notes	Reference
hERG	Thallium flux assay	10 μΜ	Showed a >10- fold improvement over BKI-1294 in this initial screen.	[6]
hERG	Dog cardiovascular assay	-	Dose-dependent increases in QTcV at plasma concentrations around 1.7 µM, indicating a risk of LQTS.	[6]

Signaling Pathways and Mechanism of Action

BKI-1369 acts as a competitive inhibitor of ATP binding to the CDPK1 active site. The mechanism relies on the structural differences between parasite and host kinases, specifically the gatekeeper residue.

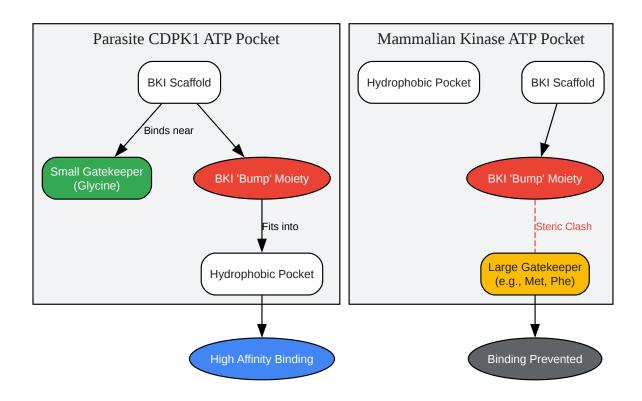


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Caption: CDPK1 activation by calcium and subsequent inhibition by **BKI-1369**.



The selectivity of BKIs is a key aspect of their therapeutic potential. The following diagram illustrates the structural basis for this selectivity.



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Caption: Selective inhibition of parasite CDPK1 by bumped kinase inhibitors.

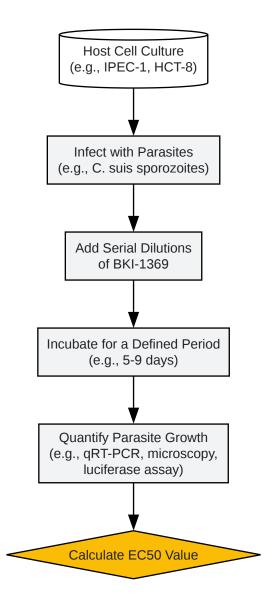
Experimental Protocols

This section details the general methodologies used in the evaluation of **BKI-1369**. Specific parameters may vary between studies.

In Vitro Parasite Growth Inhibition Assay

This assay is used to determine the potency of a compound against parasite proliferation in a host cell line.





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Caption: Workflow for in vitro parasite growth inhibition assay.

Methodology:

- Host Cell Culture: Intestinal porcine epithelial cells (IPEC-1) or human ileocecal adenocarcinoma cells (HCT-8) are cultured to confluence in appropriate media in multi-well plates.[5][9]
- Parasite Preparation: Cystoisospora suis or Cryptosporidium parvum oocysts are excysted to release infectious sporozoites.



- Infection and Treatment: Host cell monolayers are infected with a defined number of sporozoites. Immediately or at a set time post-infection, various concentrations of BKI-1369 (typically dissolved in DMSO and diluted in media) are added to the wells.[1][2]
- Incubation: The infected and treated cells are incubated under standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period that allows for parasite replication (e.g., 5 to 9 days).[1][5]
- Quantification: Parasite proliferation is assessed. This can be done by:
 - Microscopy: Counting the number of parasite developmental stages (e.g., merozoites).[5]
 - qRT-PCR: Quantifying parasite-specific nucleic acids.[8]
 - Luminescence Assay: Using parasites engineered to express luciferase.
- Data Analysis: The parasite counts or signal intensity are plotted against the drug concentration, and the half-maximal effective concentration (EC50) is calculated using a suitable regression model.

In Vivo Efficacy Studies (Piglet Model)

Animal models are essential for evaluating the therapeutic potential of drug candidates in a physiological context.

Methodology:

- Animal Model: Gnotobiotic or conventionally raised piglets are used. They are housed in controlled environments.[7]
- Infection: Piglets are orally challenged with a high dose of viable oocysts (e.g., C. suis or C. hominis).[5][7]
- Treatment:
 - BKI-1369 is formulated for oral administration (e.g., in a solvent like 3% Tween 80 + 7% ethanol + 90% normal saline).[1]



- Treatment is initiated at a specific time point, such as the onset of diarrhea or a set number of days post-infection.[1][7]
- Dosing regimens can vary, for example, 10 mg/kg twice daily for 5 days.[5]
- Monitoring and Sample Collection:
 - Clinical Signs: Piglets are monitored daily for clinical signs of disease, such as diarrhea,
 which is scored based on fecal consistency. Body weight is also recorded.[5][7]
 - Oocyst Shedding: Fecal samples are collected regularly to quantify the number of oocysts shed, typically using microscopy with a hemocytometer or flow cytometry.[5]
 - Pharmacokinetics: Blood samples may be collected at various time points to determine the plasma concentration of BKI-1369 and its metabolites via LC-MS/MS.[5][7]
- Endpoint Analysis: At the end of the study, histopathological analysis of intestinal tissues may be performed to assess mucosal damage and parasite colonization.

hERG Inhibition Assay (Thallium Flux)

This is an in vitro surrogate assay to assess the risk of a compound causing QT interval prolongation and potential cardiotoxicity.

Methodology:

- Cell Line: A mammalian cell line stably expressing the hERG potassium channel is used.
- Assay Principle: The assay measures the influx of thallium ions (a surrogate for potassium ions) through the hERG channels. Inhibition of the channel by a compound reduces this influx.
- Procedure:
 - Cells are plated and incubated with a thallium-sensitive fluorescent dye.
 - Serial dilutions of BKI-1369 are added to the cells.



- A stimulus is applied to open the hERG channels, and a thallium-containing buffer is added.
- The resulting change in fluorescence, which is proportional to thallium influx, is measured over time using a plate reader.
- Data Analysis: The fluorescence signal is compared to positive and negative controls, and the IC50 value for hERG inhibition is calculated.

Conclusion

BKI-1369 is a promising bumped kinase inhibitor that demonstrates potent activity against CDPK1 in several apicomplexan parasites. Its mechanism of action, based on the selective targeting of a unique feature in the parasite enzyme's active site, provides a strong rationale for its development as an antiparasitic agent. The quantitative data from in vitro and in vivo studies support its efficacy in reducing parasite burden and alleviating clinical signs of disease. However, potential off-target effects, particularly cardiotoxicity related to hERG channel inhibition, remain a critical consideration for its therapeutic application and have spurred the development of next-generation BKIs with improved safety profiles. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of **BKI-1369** and other novel CDPK1 inhibitors.

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